molecular formula C24H26N2O B2440269 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone CAS No. 477863-00-6

4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone

Cat. No. B2440269
CAS RN: 477863-00-6
M. Wt: 358.485
InChI Key: BAHKJVNSCPNORN-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone is a chemical compound . It’s available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis Compounds related to 4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone are extensively researched in the field of synthetic chemistry. The derivatives of benzhydrazide, like the ones studied by Ahmad et al. (2022), are synthesized for their potential biological activities, demonstrating promising results as urease inhibitors. The reaction processes, structural characterization, and biological activity assessments of these compounds are crucial aspects of research in this domain (Ahmad et al., 2022).

Antioxidant Properties The derivatives of hydrazones, including those structurally similar to this compound, are explored for their antioxidant properties. For instance, Nikolaevskii et al. (2012) investigated the antiradical activity of hydrazone derivatives, highlighting their significant role in inhibiting oxidation processes. These findings contribute to the understanding of the chemical properties and potential applications of these compounds in protecting against oxidative stress (Nikolaevskii et al., 2012).

Enzyme Inhibition Hydrazone derivatives are also recognized for their enzyme inhibitory activities. For example, research by Maniak et al. (2020) on hydrazide-hydrazones revealed their potential as inhibitors of laccase from Trametes versicolor. The study provided insights into the kinetic and molecular modeling of these compounds, suggesting their possible applications in managing plant pathogens through enzyme inhibition (Maniak et al., 2020).

Photophysical and Electronic Properties Investigations into the photophysical and electronic properties of hydrazone derivatives, such as those conducted by Lygaitis et al. (2006), play a crucial role in understanding their potential applications in material sciences. The study on hole-transporting glass-forming low-molar-mass hydrazones highlights the importance of these compounds in developing materials with desirable thermal, optical, and photoelectrical properties (Lygaitis et al., 2006).

properties

IUPAC Name

4-tert-butyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-24(2,3)21-11-13-22(14-12-21)26-25-17-19-9-15-23(16-10-19)27-18-20-7-5-4-6-8-20/h4-17,26H,18H2,1-3H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHKJVNSCPNORN-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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